molecular formula C23H19N3OS2 B4976808 N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide

N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide

Cat. No. B4976808
M. Wt: 417.6 g/mol
InChI Key: FZRUSGQNHJMROI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide, also known as BIX-01294, is a small molecule inhibitor that has been widely used in scientific research to study the function of histone lysine methyltransferases (HKMTs). HKMTs play a crucial role in the regulation of gene expression and are involved in a variety of biological processes, including cell differentiation, development, and disease. BIX-01294 has been shown to selectively inhibit the activity of G9a and GLP, two important HKMTs, and has been used to investigate their role in various biological systems.

Mechanism of Action

N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide works by inhibiting the activity of G9a and GLP, two important HKMTs that are involved in the regulation of gene expression. Specifically, N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide binds to the active site of these enzymes and prevents them from adding methyl groups to histone proteins, which are critical for the regulation of gene expression. This inhibition leads to changes in gene expression and can have a variety of biological effects depending on the system being studied.
Biochemical and physiological effects:
The biochemical and physiological effects of N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide depend on the specific system being studied, but some of the most important effects include:
1. Changes in gene expression: N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide has been shown to alter the expression of a variety of genes in different biological systems, leading to changes in cell differentiation, development, and disease.
2. Inhibition of cell growth: N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
3. Neurological effects: N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide has been used to study the role of HKMTs in the development and function of the nervous system, and may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

There are several advantages and limitations to using N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide in lab experiments. Some of the most important advantages include:
1. Selective inhibition: N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide selectively inhibits the activity of G9a and GLP, making it a valuable tool for studying the function of these enzymes in various biological systems.
2. Potency: N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide is a highly potent inhibitor, meaning that it can be used at low concentrations to achieve significant effects.
3. Versatility: N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide has been used in a variety of different biological systems, making it a versatile tool for scientific research.
Some of the limitations of using N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide in lab experiments include:
1. Specificity: N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide is not a completely selective inhibitor, and can have off-target effects in some systems.
2. Toxicity: N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide can be toxic to cells at high concentrations, making it important to use appropriate dosages in experiments.
3. Stability: N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide can be unstable in some solvents and under certain conditions, making it important to handle and store it carefully.

Future Directions

There are several future directions for research involving N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide. Some of the most important areas of investigation include:
1. Development of new cancer therapies: N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide has shown promise as a potential treatment for cancer, and future research may focus on developing new therapies based on its mechanism of action.
2. Investigation of HKMTs in neurological disorders: N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide has been used to study the role of HKMTs in the development and function of the nervous system, and future research may focus on its potential applications in the treatment of neurological disorders.
3. Development of new HKMT inhibitors: N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide is just one of many HKMT inhibitors that have been developed, and future research may focus on the development of new inhibitors with improved selectivity and potency.
Conclusion:
In conclusion, N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide, or N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide, is a small molecule inhibitor that has been widely used in scientific research to study the function of HKMTs. Its selective inhibition of G9a and GLP, two important HKMTs, has made it a valuable tool for investigating their role in various biological systems. While there are some limitations to using N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide in lab experiments, it has shown promise as a potential treatment for cancer and may have applications in the treatment of neurological disorders. Future research may focus on developing new therapies based on its mechanism of action and investigating the role of HKMTs in various biological systems.

Synthesis Methods

N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is complex and requires a high degree of chemical expertise. The purity and quality of the final product are critical for its use in scientific research, and several different purification and characterization methods are used to ensure its effectiveness.

Scientific Research Applications

N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide has been used extensively in scientific research to study the function of HKMTs and their role in various biological systems. Some of the most important applications of N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide in research include:
1. Epigenetic regulation: N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide has been used to study the role of HKMTs in the regulation of gene expression and the epigenetic modifications that occur during development and disease.
2. Cancer research: N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
3. Neurological disorders: N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide has been used to study the role of HKMTs in the development and function of the nervous system, and may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

N-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3OS2/c1-14-10-11-16(12-15(14)2)21(27)26-23(28)24-18-7-5-6-17(13-18)22-25-19-8-3-4-9-20(19)29-22/h3-13H,1-2H3,(H2,24,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRUSGQNHJMROI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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